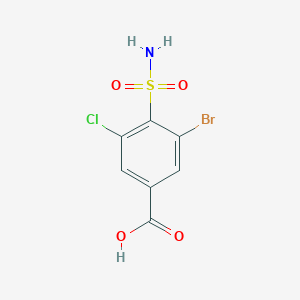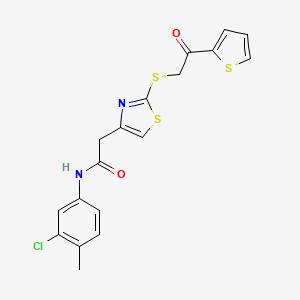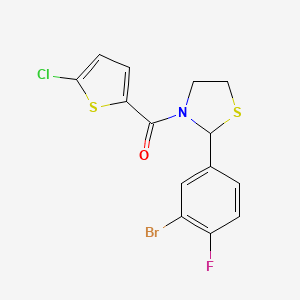
(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various halogen substituents
Mechanism of Action
Target of Action
Thiazolidine derivatives have been found to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Methanone derivatives also have diverse biological activities . .
Mode of Action
Thiazolidine derivatives generally interact with their targets through the sulfur and nitrogen atoms in their five-membered ring .
Biochemical Pathways
Without specific information on (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone, it’s difficult to say which biochemical pathways it might affect. Thiazolidine derivatives can affect a variety of pathways depending on their specific structure and targets .
Pharmacokinetics
Thiazolidine derivatives have been found to have good pharmacokinetic properties, including bioavailability .
Result of Action
Thiazolidine derivatives can have a range of effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluoroaniline with thioglycolic acid to form the thiazolidine ring. This intermediate is then reacted with 5-chlorothiophene-2-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and heterocycles makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanol
- (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)amine
- (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)carboxylic acid
Uniqueness
What sets (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone apart is its specific combination of halogen substituents and heterocyclic rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNOS2/c15-9-7-8(1-2-10(9)17)14-18(5-6-20-14)13(19)11-3-4-12(16)21-11/h1-4,7,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVTFFUYCTJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
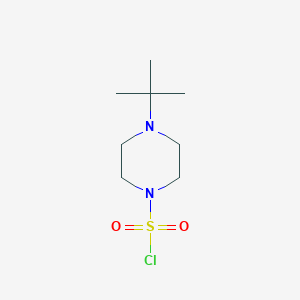
![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2717426.png)
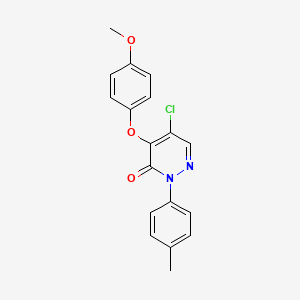
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)

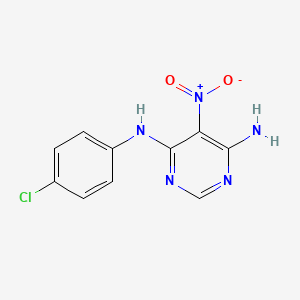
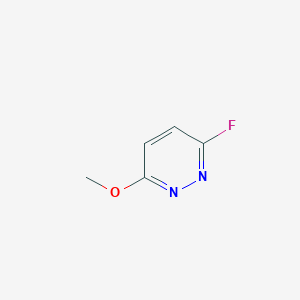
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)
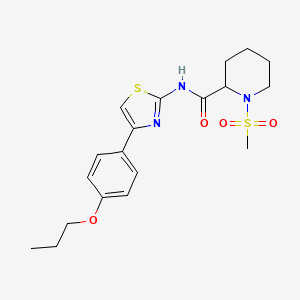
![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)
